molecular formula C17H13ClN2O2 B497015 5-chloroquinolin-8-yl methyl(phenyl)carbamate

5-chloroquinolin-8-yl methyl(phenyl)carbamate

Cat. No.: B497015
M. Wt: 312.7g/mol
InChI Key: OSGKGELZYPFSPJ-UHFFFAOYSA-N
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Description

5-chloroquinolin-8-yl methyl(phenyl)carbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroquinolin-8-yl methyl(phenyl)carbamate typically involves the reaction of 5-chloroquinolin-8-ol with methyl(phenyl)carbamate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloroquinolin-8-yl methyl(phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological activities. These derivatives can be further explored for their medicinal properties .

Scientific Research Applications

5-chloroquinolin-8-yl methyl(phenyl)carbamate has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 5-chloroquinolin-8-yl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloroquinolin-8-yl methyl(phenyl)carbamate stands out due to its unique combination of a quinoline core and a carbamate group. This structural feature imparts distinct biological activities and makes it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C17H13ClN2O2/c1-20(12-6-3-2-4-7-12)17(21)22-15-10-9-14(18)13-8-5-11-19-16(13)15/h2-11H,1H3

InChI Key

OSGKGELZYPFSPJ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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